Hexachloroacetone

Description

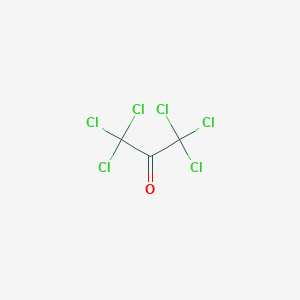

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexachloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJXGHGHTWFZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6O | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021601 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloroacetone appears as a yellow-colored liquid. Slightly soluble in water and denser than water. Vapors are much heavier than air. Irritates skin and eyes. May be toxic by ingestion or inhalation. Used to make other chemicals., Liquid, Yellow liquid; [Hawley] | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-204 °C | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in water; sol in acetone, MISCIBLE WITH ALIPHATIC HYDROCARBONS, VEGETABLE OILS, 2-PROPANOL AT 25 °C, MISCIBLE WITH METHANOL, AROMATIC HYDROCARBONS, MONOCHLOROBENZENE, ISOPROPANOL AT 25 °C, Sol in benzene | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.444 AT 12 °C/12 °C | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.2 (AIR= 1) | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg], 0.376 MM HG AT 20 °C | |

| Record name | Hexachloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical product contains ... 4% pentachloroacetone & 8% compounds of higher boiling points. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VERY LIGHT YELLOW LIQUID | |

CAS No. |

116-16-5 | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACHLOROACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0LGU279Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2 °C, MP: 15 °C /HEXACHLOROACETONE HYDRATE/ | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hexachloroacetone (CAS No. 116-16-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroacetone (HCA), with the chemical formula C₃Cl₆O, is a halogenated ketone also known as 1,1,1,3,3,3-hexachloropropan-2-one.[1][2] It exists as a clear, colorless to yellowish liquid with a pungent odor.[3] While it has historical use as a pesticide, its primary contemporary applications are as a chemical intermediate in organic synthesis.[1][2] Notably, it serves as a precursor for the production of deuterated chloroform (CDCl₃), a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, and in the synthesis of certain pharmaceuticals and agrochemicals.[4][5] The high degree of chlorination in this compound imparts significant reactivity, making it a subject of interest for chemical synthesis and a concern regarding its toxicological and environmental profile. This guide provides an in-depth overview of the chemical, physical, toxicological, and spectroscopic properties of this compound, along with relevant experimental methodologies.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in a laboratory or industrial setting.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 116-16-5 | [2] |

| Molecular Formula | C₃Cl₆O | [2] |

| Molecular Weight | 264.75 g/mol | [2] |

| Appearance | Clear, colorless to yellowish liquid | [3] |

| Odor | Pungent | [4] |

| Melting Point | -3 °C | [6] |

| Boiling Point | 204 °C | [2] |

| Density | 1.743 g/mL at 25 °C | [6] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Solubility in Water | Slightly soluble | [2][8] |

| Refractive Index (n20/D) | 1.511 | [6] |

Table 2: Chemical and Safety Information

| Property | Information | Reference(s) |

| Synonyms | Hexachloro-2-propanone, Perchloroacetone | [9] |

| Reactivity | Reacts with strong oxidizing agents, strong bases, and metals.[10] Incompatible with acids, bases, reducing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[8] | |

| Hazardous Decomposition Products | Upon heating, it can emit toxic fumes of hydrogen chloride and phosgene.[10] | |

| Stability | Stable under normal temperatures and pressures. | [8] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container. | [10] |

Toxicological Profile

This compound exhibits significant toxicity and requires careful handling. The available toxicological data indicates that it is harmful if swallowed or inhaled and causes skin and eye irritation.[9]

Table 3: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference(s) |

| Oral (LD50) | Rat | 240 mg/kg | [6] |

| Dermal (LD50) | Rabbit | 2980 mg/kg | [6] |

| Inhalation (LC50) | Rat | 360 ppm (6 hours) | [6] |

| Inhalation (LC50) | Mouse | 920 mg/m³/2H | [6] |

Genotoxicity and Mutagenicity

This compound has been shown to possess mutagenic properties. In short-term bacterial mutagenicity assays, it was found to revert the Ames strains TA98 and TA100, indicating its potential to cause frameshift and base-pair substitution mutations, respectively.[11] Notably, this mutagenic effect is observed in the absence of metabolic activation by rat liver microsomes, suggesting that this compound is a direct-acting mutagen.[11] It is also active in the E. coli WP-2 and E. coli rec-BC test systems.[11] The interaction of this compound with water in DMSO solutions can lead to the formation of a non-mutagenic hydrate.[11]

Reproductive and Developmental Toxicity

A study conducted by the National Toxicology Program (NTP) evaluated the reproductive and developmental toxicity of this compound in Sprague-Dawley rats.[12] The study concluded that while it is not a reproductive toxicant in males, this compound is a reproductive toxicant in females at a dose of 400 ppm in drinking water when exposed for 35 days or less.[12] At this concentration, a decrease in the number of corpora lutea was observed, which may suggest an inhibition of ovulation.[12]

Signaling Pathways and Mechanisms of Action

The precise molecular signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, its demonstrated genotoxicity as a direct-acting mutagen suggests a mechanism involving interaction with cellular macromolecules, primarily DNA.

Proposed Genotoxic Mechanism

As a direct-acting mutagen, this compound does not require metabolic activation to exert its genotoxic effects.[11] The electrophilic nature of the carbonyl carbon and the electron-withdrawing effects of the six chlorine atoms likely contribute to its reactivity towards nucleophilic sites in DNA. This can lead to the formation of DNA adducts, which if not repaired, can result in mutations during DNA replication.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. wacker.com [wacker.com]

- 4. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]

- 5. CN103408413B - Method for preparing deuterated chloroform by using this compound as intermediate - Google Patents [patents.google.com]

- 6. This compound | CAS#:116-16-5 | Chemsrc [chemsrc.com]

- 7. This compound for synthesis 116-16-5 [sigmaaldrich.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound CAS 116-16-5 | 820630 [merckmillipore.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. The mutagenic properties of this compound in short-term bacterial mutagen assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abstract for RDGT94008 [ntp.niehs.nih.gov]

physical and chemical properties of perchloroacetone

An In-depth Technical Guide to the Physical and Chemical Properties of Perchloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloroacetone, also known as hexachloroacetone or 1,1,1,3,3,3-hexachloropropan-2-one, is a fully chlorinated organic compound with the chemical formula (Cl₃C)₂CO.[1] It is a colorless liquid that is only slightly soluble in water.[1] This document provides a comprehensive overview of its physical and chemical properties, reactivity, and safety considerations, tailored for a technical audience.

Physical Properties

Perchloroacetone is a dense liquid with a boiling point significantly higher than that of acetone, a consequence of its much greater molecular mass and intermolecular forces.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,1,1,3,3,3-Hexachloropropan-2-one | [1] |

| Other Names | Perchloroacetone, this compound, HCA | [1][2] |

| CAS Number | 116-16-5 | [1][3] |

| Chemical Formula | C₃Cl₆O | [1][3] |

| Molar Mass | 264.75 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.732 - 1.7434 g/cm³ | [1][3] |

| Melting Point | -2 °C (271 K) | [1][3] |

| Boiling Point | 203 - 204 °C (476 - 477 K) | [1][3] |

| Solubility in Water | Slightly soluble | [1] |

| Refractive Index | 1.511 | [3] |

| Dipole Moment | 1.24 D | [3] |

| Enthalpy of Vaporization | 22.3 - 23.6 kJ/mol | [4] |

| Enthalpy of Fusion | 8.38 kJ/mol | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of perchloroacetone. The National Institute of Standards and Technology (NIST) has compiled spectral data for this compound.[5]

-

Mass Spectrometry: The mass spectrum of perchloroacetone provides information about its molecular weight and fragmentation patterns under electron ionization.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the carbonyl group (C=O) and the carbon-chlorine bonds.[4][5]

Due to the absence of hydrogen atoms, ¹H NMR spectroscopy is not applicable. ¹³C NMR would show a signal for the carbonyl carbon and a signal for the two equivalent trichloromethyl carbons.

Chemical Properties and Reactivity

Perchloroacetone's reactivity is dominated by the electrophilic nature of its carbonyl carbon and the presence of six chlorine atoms.

Stability and Hazardous Reactions

Perchloroacetone is stable under recommended storage conditions.[6] It is not prone to polymerization.[6] However, exposure to high temperatures, open flames, welding arcs, or ultraviolet light can cause it to decompose.[6][7]

Incompatible Materials

To ensure safety and stability, perchloroacetone should not be stored with or exposed to the following:

-

Strong bases[6]

-

Strong oxidizing agents[6]

-

Metals such as zinc powders, aluminum powders, magnesium powders, potassium, and sodium[6][7]

Caption: Chemical incompatibilities of perchloroacetone.

Reactions and Uses

The primary chemical utility of perchloroacetone stems from its function as a trichloroacetylating agent, chemically equivalent to trichloroacetyl chloride.[1] A significant industrial application is its use as a precursor in the synthesis of hexafluoroacetone.[1] It also has applications as a pesticide.[1]

Synthesis of Hexafluoroacetone:

The industrial production of hexafluoroacetone involves the treatment of perchloroacetone with hydrogen fluoride.[1]

(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1]

Caption: Workflow for hexafluoroacetone synthesis.

Nucleophilic Attack:

As a potent electrophile, the carbonyl carbon of perchloroacetone is susceptible to nucleophilic attack. This is the fundamental mechanism behind its action as a trichloroacetylating agent. The two trichloromethyl groups are highly electron-withdrawing, which greatly increases the partial positive charge on the carbonyl carbon, making it very reactive towards nucleophiles.

Caption: Generalized nucleophilic attack on perchloroacetone.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of perchloroacetone are typically found in specialized chemical literature and patents. The general methodologies are described below.

Synthesis of Hexafluoroacetone from Perchloroacetone

-

Objective: To replace the chlorine atoms of perchloroacetone with fluorine atoms.

-

Methodology: This is a gas-phase or liquid-phase reaction where perchloroacetone is brought into contact with hydrogen fluoride (HF), often in the presence of a catalyst. The reaction conditions (temperature, pressure, catalyst) are optimized to maximize the yield of hexafluoroacetone and minimize side reactions. The products, hexafluoroacetone and hydrogen chloride, are then separated, typically by distillation.[1]

Trichloroacetylation Reactions

-

Objective: To introduce a trichloroacetyl group onto a substrate molecule (e.g., an alcohol or amine).

-

Methodology: The substrate, acting as a nucleophile, is reacted with perchloroacetone, often in the presence of a suitable solvent and potentially a non-nucleophilic base to scavenge the trichloromethanide anion or subsequent acidic byproducts. The reaction mixture is typically stirred at a controlled temperature for a period sufficient to ensure complete reaction. Work-up procedures involve quenching the reaction, extracting the product, and purification, commonly through chromatography or crystallization.

Biological Activity and Signaling Pathways

Perchloroacetone is primarily known for its use as a pesticide, indicating broad biological toxicity rather than specific interactions with signaling pathways.[1] An extensive search of the scientific literature does not reveal any established role for perchloroacetone in specific mammalian or microbial signaling pathways. Its mode of action as a pesticide is likely due to its high reactivity as an electrophile, allowing it to indiscriminately modify essential biological macromolecules like proteins and nucleic acids, leading to cellular dysfunction and death.

Safety and Handling

Perchloroacetone is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is suspected of causing cancer and causes skin and serious eye irritation.[6][8] It may also cause drowsiness or dizziness and is toxic to aquatic life with long-lasting effects.[6][8]

-

Handling: Use in a well-ventilated area, and avoid breathing vapor.[6][9] Wear protective gloves, clothing, and eye/face protection.[8] Do not handle until all safety precautions have been read and understood.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from sunlight and sources of ignition.[6] Keep containers tightly closed.[6] Do not store in aluminum or its alloys.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 116-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [stenutz.eu]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. petrolkimya.com [petrolkimya.com]

- 7. aktasdis.com [aktasdis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.safety-kleen.com [store.safety-kleen.com]

Hexachloroacetone: A Technical Guide to Its Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexachloroacetone, also known as perchloroacetone, is a halogenated ketone with the chemical formula C₃Cl₆O.[1][2] It serves as a critical intermediate and reagent in various fields of organic synthesis, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] Its utility stems from the two trichloromethyl groups attached to a central carbonyl, making it a powerful trichloroacetylating agent.[5][6] This document provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, synthesis protocols, and analytical characterization methods, intended for professionals in research and development.

Molecular Structure and Identification

This compound is an organic compound with the formula (Cl₃C)₂CO.[5] The IUPAC name is 1,1,1,3,3,3-Hexachloropropan-2-one.[5] The positions of the chlorine atoms are generally omitted from the common name as all possible alpha-positions are fully substituted.[5]

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,1,3,3,3-Hexachloropropan-2-one | [5] |

| Synonyms | Perchloroacetone, Hexachloropropanone, HCA | [2][5][7] |

| CAS Number | 116-16-5 | [2][5] |

| Molecular Formula | C₃Cl₆O | [1][2][5] |

| Molecular Weight | 264.75 g/mol | [1][2][5][8] |

| Appearance | Colorless to yellowish liquid | [1][5] |

| Melting Point | -2 °C | [5] |

| Boiling Point | 204 °C (at 760 mmHg); 66-70 °C (at 6 mmHg) | [5] |

| Density | 1.743 g/mL at 25 °C | [1] |

| Solubility | Slightly soluble in water | [1][5] |

| InChI Key | DOJXGHGHTWFZHK-UHFFFAOYSA-N | [2][5][9] |

| SMILES | ClC(Cl)(Cl)C(=O)C(Cl)(Cl)Cl | [5] |

Experimental Protocols

Synthesis of this compound

This compound is typically produced via the catalytic liquid-phase chlorination of acetone or partially chlorinated acetones.[6] The process involves the substitution of all six alpha-hydrogens with chlorine atoms.

General Protocol: Catalytic Liquid-Phase Chlorination

-

Reactor Setup: A glass-lined or nickel reactor equipped with a condenser, gas inlet tube, and mechanical stirrer is charged with a solvent (often this compound itself) and a catalyst.[6][10] Common catalysts include activated carbon or pyridine.[6]

-

Initiation: The reactor is heated to a temperature between 130–170 °C.[6] Acetone (or a chloroacetone intermediate) is introduced into the reactor.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture.[6] The reaction is highly exothermic and requires careful temperature control. The reaction proceeds through various chlorinated intermediates (mono-, di-, tri-, tetra-, and pentachloroacetone) until this compound is formed.[11]

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to analyze the composition of the reaction mixture. The reaction is considered complete when the concentration of intermediates, particularly pentachloroacetone, is minimized.

-

Catalyst Separation: If a solid catalyst like activated carbon is used, it is separated from the crude product mixture by filtration.[6]

-

Purification: The crude this compound is purified by fractional distillation, often under reduced pressure, to separate the final product from any remaining intermediates and solvent.[6][11] Industrial processes report yields as high as 98.4%.[10]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the carbon framework. Due to the molecule's symmetry, the two trichloromethyl carbons (-CCl₃) are chemically equivalent, and the central carbonyl carbon (C=O) gives a distinct signal. ¹³C NMR spectra for this compound are available in public databases.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups. The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the C=O stretching vibration of the ketone group. This data is available on the NIST Chemistry WebBook.[13]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[14] The mass spectrum will show the molecular ion peak and characteristic peaks resulting from the loss of chlorine atoms or CCl₃ groups, which helps in confirming the structure.[13]

Applications in Research and Drug Development

This compound is a versatile compound with several key applications:

-

Chemical Synthesis: It serves as a precursor for producing other important chemicals. For example, it is used in the industrial synthesis of hexafluoroacetone via treatment with HF.[5] It is also a raw material for producing deuterated chloroform (CDCl₃), a common NMR solvent, through hydrolysis with deuterium oxide.[6]

-

Pharmaceutical Intermediates: The compound is a building block in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory drugs.[4]

-

Agrochemicals: A primary use of this compound is as a pesticide and in the formulation of herbicides.[5]

-

Reagent: It functions as a trichloroacetylating agent, similar in reactivity to trichloroacetyl chloride, and is used for efficient amino acid activation in peptide synthesis.[5]

Safety and Handling

This compound is a toxic and hazardous chemical. It is harmful if swallowed and toxic if inhaled.[15][16] It can cause skin irritation and may lead to an allergic skin reaction.[15] When heated, it can evolve toxic phosgene gas.[1] Handling requires appropriate personal protective equipment (PPE), including gloves and respiratory protection, and must be done in a well-ventilated area.[6][15]

References

- 1. This compound | 116-16-5 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [anshulchemicals.com]

- 4. cionpharma.com [cionpharma.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]

- 7. This compound (CAS 116-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound for synthesis 116-16-5 [sigmaaldrich.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. merckmillipore.com [merckmillipore.com]

- 16. This compound | 116-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Solubility of Hexachloroacetone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexachloroacetone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known solubility information and presents a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for laboratory professionals requiring precise solubility data for applications in synthesis, formulation, and other research and development activities.

Core Data: Physical Properties and Solubility

This compound is a colorless to yellowish liquid with a pungent odor. Its fundamental physical properties are crucial for its handling and application in various chemical processes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃Cl₆O | [1] |

| Molar Mass | 264.75 g/mol | [1] |

| Density | 1.743 g/cm³ at 20 °C | [2] |

| Melting Point | -3 °C | [2] |

| Boiling Point | 203-205 °C | [3] |

| Flash Point | >110 °C | [3] |

| Water Solubility | 17.5 g/L at 20 °C | [2] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility | Notes |

| Water | H₂O | 1.75 g/100 mL (20 °C)[2] | Slightly soluble |

| Methanol | CH₃OH | Miscible | Data from qualitative descriptions |

| Ethanol | C₂H₅OH | Data not available | Expected to be miscible based on polarity |

| Acetone | C₃H₆O | Data not available | Expected to be miscible based on polarity |

| Diethyl Ether | (C₂H₅)₂O | Data not available | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | Data not available | Expected to be miscible |

| Chloroform | CHCl₃ | Data not available | Expected to be miscible |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Expected to be soluble |

| Toluene | C₇H₈ | Data not available | Expected to be soluble |

| Hexane | C₆H₁₄ | Data not available | Expected to have lower solubility |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method. This method is reliable for generating precise solubility data at a given temperature.

Materials and Equipment:

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or a calibrated densitometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials using a mechanical shaker or periodic vigorous manual shaking for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved this compound should remain at the bottom of the vial, indicating saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the water bath for at least 4 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

The mass of the remaining this compound is determined by subtracting the initial weight of the empty flask.

-

-

Chromatographic Method (Recommended for volatile solvents):

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the calibration range of the GC.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze both the standard solutions and the diluted sample by GC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

-

-

Calculation of Solubility:

-

Express the solubility in grams per 100 mL of solvent or other desired units.

-

Safety Precautions:

-

This compound is toxic and an irritant. All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any work.

Visualizing Experimental and Theoretical Concepts

To further aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: The "like dissolves like" principle of solubility.

References

Synthesis of Hexachloroacetone from Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of hexachloroacetone from acetone, focusing on the core reaction mechanism, experimental protocols, and associated quantitative data. The information presented is intended to support research, development, and process optimization in relevant chemical and pharmaceutical fields.

Core Reaction Mechanism

The synthesis of this compound from acetone proceeds via a stepwise, exhaustive chlorination of the acetone molecule. The reaction is generally understood to follow a mechanism analogous to the haloform reaction, particularly under basic or neutral conditions, involving the formation of enolate intermediates. In acidic media, the reaction proceeds through the enol form of the ketone. Each subsequent chlorination of an α-carbon increases the acidity of the remaining α-protons, facilitating further substitution until all six hydrogen atoms on the two methyl groups are replaced by chlorine atoms.

The overall transformation can be represented by the following equation:

CH₃COCH₃ + 6 Cl₂ → CCl₃COCCl₃ + 6 HCl

This process is typically catalyzed to enhance reaction rates and improve selectivity, minimizing the formation of unwanted byproducts. Common catalysts include activated carbon and pyridine-based compounds.[1]

Reaction Pathway

The chlorination of acetone to this compound is a sequential process. The initial chlorination leads to monochloroacetone, which is then further chlorinated to various dichloro-, trichloro-, tetrachloro-, and pentachloroacetone isomers before the final product, this compound, is formed.[2][3] The electron-withdrawing effect of the chlorine atoms on the α-carbon facilitates the removal of the remaining protons, making each successive chlorination step generally faster than the previous one under basic conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis protocols.

| Parameter | Value | Catalyst | Scale | Reference |

| Yield | 98.4% | Activated Carbon | Industrial | [5] |

| 93.8% | 2-Cyanopyridine | Laboratory | [3] | |

| Final Purity | 99.9% (by mole) | Activated Carbon | Industrial | [5] |

| 97.2% (in reaction mixture) | Activated Carbon | Industrial | [6] | |

| Reaction Time | 7 hours | Activated Carbon | Industrial | [5] |

| Temperature | 150 - 160 °C | Activated Carbon | Industrial | [5] |

| 30 - 150 °C | 2-Cyanopyridine | Laboratory | [3] | |

| Pressure | 0.3 MPaG | Activated Carbon | Industrial | [6] |

Table 1: Summary of Reaction Conditions and Yields

| Reactant | Catalyst | Molar Ratio (Catalyst:Acetone) | Molar Ratio (Chlorine:Acetone) | Reference |

| Acetone | 2-Cyanopyridine | 1:14.3 | 6.9:1 | [3] |

| Acetone | Activated Carbon | Not specified (by weight) | 8.7:1 | [5] |

Table 2: Stoichiometry and Catalyst Loading

| Component | Composition (% by mass) | Time Point | Reference |

| This compound | 97.2% | After 6 hours | [5] |

| Pentachloroacetone | 2.0% | After 6 hours | [5] |

| Other Chloroacetones | 0.8% | After 6 hours | [5] |

Table 3: Example of Reaction Mixture Composition

Experimental Protocols

Industrial Scale Synthesis using Activated Carbon Catalyst

This protocol is based on a patented industrial process for the continuous production of this compound.[5][6]

Materials and Equipment:

-

3 L Nickel Reactor with a condenser and stirrer

-

Acetone

-

Chlorine gas

-

Powdered Activated Carbon (dried)

-

This compound (as solvent)

-

Absorption tower, cold trap, and aqueous sodium hydroxide solution for off-gas treatment

Procedure:

-

Charge the nickel reactor with 16.6 g of dried, powdered activated carbon.

-

Introduce chlorine gas at a rate of 0.3 L/min for 30 minutes.

-

Charge the reactor with 1,499 g of this compound as the solvent and initiate stirring.

-

Raise the internal temperature to 150 °C.

-

Increase the chlorine gas supply to 4 L/min and set the internal pressure to 0.3 MPaG.

-

After 5 minutes, begin supplying acetone at a rate of 0.023 mol/min.

-

Gradually heat the reactor to maintain a temperature between 150 °C and 160 °C. The molar flow rate ratio of chlorine to acetone should be approximately 7.7.

-

Continue the acetone supply for 6 hours.

-

Terminate the acetone supply and reduce the chlorine flow rate to 2 L/min for an additional hour to complete the chlorination of intermediates.

-

The total amount of acetone supplied is 448.0 g (7.71 mol), and the total chlorine supplied is 4,779 g (67.4 mol).

-

Pass the gas discharged from the reactor through a cooled absorption tower containing this compound, a cold trap at -20 °C, and a ~20% aqueous sodium hydroxide solution to recover any volatile organic compounds and neutralize HCl and excess chlorine.

-

After the reaction, terminate stirring and allow the activated carbon to sediment.

-

The supernatant liquid, containing the this compound product, can be decanted. The catalyst can be reused in subsequent batches.

-

The crude product can be purified by fractional distillation to achieve a purity of up to 99.9%.[1][5]

Laboratory Scale Synthesis using 2-Cyanopyridine Catalyst

This protocol describes a laboratory-scale batch synthesis of this compound.[3]

Materials and Equipment:

-

1 L glass reactor with a stirrer, thermometer, gas inlet pipe, and condenser

-

Acetone (water content < 0.1 wt%)

-

Chlorine gas

-

2-Cyanopyridine

-

Calcium chloride (for drying)

-

Equipment for reduced pressure distillation

Procedure:

-

Add 295 g (5 mol) of acetone to the 1 L glass reactor and begin stirring.

-

Introduce chlorine gas at a flow rate of 4 g/min while maintaining the reaction temperature between 30 and 40 °C using a cooling water bath. Continue until approximately 710 g (10 mol) of chlorine has been added.

-

Remove the cooling water and add 36.8 g (0.35 mol) of 2-cyanopyridine to the reaction mixture.

-

The reaction will self-heat to 110-120 °C. Continue introducing chlorine until a total of about 1775 g (25 mol) has been added.

-

Heat the reaction mixture to 140-150 °C and continue adding chlorine until a total of approximately 2450 g (34.5 mol) has been introduced.

-

Purge the reactor with nitrogen gas to remove residual chlorine and hydrogen chloride.

-

Allow the product mixture to cool and separate into layers. Separate the product layer.

-

Wash the product three times with water.

-

Dry the product with calcium chloride.

-

Purify the final product by reduced pressure distillation (0.1 KPa) to yield this compound (93.8% yield).[3]

Visualizations

References

- 1. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Haloform Reaction Mechanism: Steps, Examples & Iodoform Test [vedantu.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of Hexachloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Hexachloroacetone (CAS No. 116-16-5), a halogenated ketone with the chemical formula (Cl₃C)₂CO. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the absence of hydrogen atoms in its molecular structure, this compound does not produce a ¹H NMR spectrum.

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by two distinct signals corresponding to the carbonyl carbon and the trichloromethyl carbons.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~170 | Carbonyl Carbon (C=O) |

| 2 | ~95 | Trichloromethyl Carbons (-CCl₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 | Strong | C=O Stretch (Ketone) |

| ~800 | Strong | C-Cl Stretch |

Note: The exact position of the C=O stretch can be influenced by the physical state of the sample (e.g., neat, in solution).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 264.75 g/mol .[1][2][3]

| m/z | Relative Intensity | Fragment Ion |

| 117 | High | [CCl₃]⁺ |

| 119 | High | [C³⁷Cl₃]⁺ (Isotope Peak) |

| 147 | Moderate | [C₂Cl₃O]⁺ |

| 229 | Low | [M-Cl]⁺ |

| 262 | Very Low | [M]⁺ (Molecular Ion) |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic clusters of peaks for chlorine-containing fragments.

Experimental Protocols

The data presented in this guide are typically obtained using the following standard methodologies.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), and transferred to an NMR tube.[4]

-

Instrumentation: Data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined pulse width, and an appropriate relaxation delay. Chemical shifts are referenced to the solvent signal or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6] For gas-phase measurements, the sample is introduced into a gas cell.[7]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The instrument records the interference pattern of the infrared beam after it passes through the sample. A Fourier transform is then applied to this signal to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for separation from any impurities.[6]

-

Ionization: Electron Ionization (EI) is a common method used for volatile compounds like this compound. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of Hexachloroacetone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroacetone ((Cl₃C)₂CO), a non-flammable, colorless liquid, is a highly reactive electrophilic ketone.[1][2] Its reactivity is dominated by the presence of two strongly electron-withdrawing trichloromethyl groups, which render the carbonyl carbon exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including alcohols, amines, hydroxide, thiols, and phosphines. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing insights into the synthetic utility and reaction mechanisms of this versatile reagent.

Reactivity with Alcohols

This compound reacts with alcohols in a process analogous to the haloform reaction to yield trichloroacetate esters and chloroform. This transformation is particularly efficient for primary alcohols and is catalyzed by the presence of a hydrogen bond acceptor, such as dimethylformamide (DMF).

Reaction Mechanism

The reaction proceeds via a haloform-type mechanism. The initial step is the nucleophilic attack of the alcohol on the carbonyl carbon of this compound to form a hemiacetal intermediate. In the presence of a base or a hydrogen-bond acceptor, this intermediate collapses, leading to the formation of a trichloroacetate ester and the release of a trichloromethyl anion (:CCl₃⁻). The trichloromethyl anion then abstracts a proton from the reaction medium (e.g., the alcohol or trace water) to form chloroform (CHCl₃).

References

Unveiling the Electronic Landscape of Hexachloroacetone: A Theoretical Deep Dive

For Immediate Release

A comprehensive theoretical analysis of the electronic structure of hexachloroacetone ((Cl₃C)₂CO) reveals key insights into its conformational stability and reactivity. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth technical guide to the molecule's electronic properties, supported by data from ab initio molecular orbital calculations and gas-phase electron diffraction experiments.

This compound, a halogenated ketone, presents a unique electronic environment due to the strong electronegativity of its six chlorine atoms. Understanding this electronic structure is paramount for predicting its chemical behavior and potential applications. This guide synthesizes theoretical data to offer a detailed picture of the molecule's conformational preferences and electronic distribution.

Conformational Analysis and Molecular Geometry

Theoretical investigations, corroborated by gas-phase electron diffraction (GED), have determined that this compound predominantly exists as a single conformer with C₂ symmetry in the gas phase.[1][2] This conformation is characterized by a staggered arrangement of the two trichloromethyl (-CCl₃) groups.

A critical parameter governing the molecule's shape is the twist angle (τ) of the -CCl₃ groups relative to the central carbonyl group. Ab initio molecular orbital calculations have been instrumental in defining this and other geometric parameters.

| Parameter | Ab Initio Value | Experimental Value (GED) |

| C-C bond length (Å) | 1.558 | 1.563(6) |

| C=O bond length (Å) | 1.185 | 1.187(4) |

| C-Cl bond length (avg, Å) | 1.770 | 1.768(2) |

| C-C-C bond angle (°) | 115.6 | 114.9(8) |

| Cl-C-Cl bond angle (avg, °) | 108.8 | 109.1(2) |

| Twist angle τ(C-CCl₃) (°) | 31.6 | 31.6(12) |

| Table 1: Selected geometric parameters of this compound determined by ab initio molecular orbital calculations and gas-phase electron diffraction (GED). Note: Numbers in parentheses represent the experimental uncertainty.[1] |

Theoretical Methodology: A Closer Look

The theoretical data presented herein is primarily derived from ab initio molecular orbital calculations. These calculations provide a quantum mechanical description of the electronic structure of a molecule.

Computational Protocol:

The primary theoretical investigation into this compound's electronic structure involved the following key steps:[1][2]

-

Initial Geometry Optimization: The molecular geometry of various possible conformers of this compound was optimized using ab initio methods.

-

Vibrational Analysis: Frequency calculations were performed to confirm that the optimized structures correspond to energy minima on the potential energy surface and to aid in the analysis of vibrational spectra.

-

Potential Energy Scan: To investigate the conformational landscape, the potential energy was calculated as a function of the torsional angles of the two -CCl₃ groups. This analysis confirmed the C₂ symmetry conformer as the global minimum.

-

Force Field Scaling: Scaled quantum-mechanical (SQM) force fields were employed in conjunction with extensive geometry constraints from the ab initio calculations to refine the analysis of the experimental gas-phase electron diffraction data.[1]

Experimental Corroboration: Gas-Phase Electron Diffraction

The theoretical findings are strongly supported by experimental data from gas-phase electron diffraction (GED). This technique provides precise measurements of bond lengths, bond angles, and torsional angles in the gas phase.

Experimental Protocol (GED):

The GED experiment for this compound was conducted at a nozzle-tip temperature of 573 K (300 °C).[1]

-

Sample Introduction: A sample of this compound was vaporized and introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons was diffracted by the gaseous molecules.

-

Scattering Pattern Recording: The scattered electrons produced a diffraction pattern on a photographic plate or detector.

-

Data Analysis: The diffraction pattern was analyzed to obtain a radial distribution curve, from which the molecular geometry was determined. The experimental data was refined against a theoretical model that incorporated the results from the ab initio calculations.

Future Directions

While the conformational and geometric aspects of this compound's electronic structure are well-characterized, further theoretical studies could provide deeper insights. Investigations employing Density Functional Theory (DFT) could elucidate the nature of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and photochemical properties.[3][4][5] Additionally, calculations of properties such as the electrostatic potential and atomic charges would provide a more complete picture of the electronic distribution and its influence on intermolecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Hexachloroacetone: A Technical Guide to Unlocking Novel Research Avenues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloroacetone (HCA), a fully chlorinated derivative of acetone, is a highly reactive compound with a history as a pesticide and a versatile intermediate in chemical synthesis. While its use as a herbicide is now largely obsolete in many regions, its unique chemical properties continue to present untapped opportunities for research and development, particularly in the fields of medicinal chemistry, novel synthetic methodologies, and toxicology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known synthetic applications, and toxicological profile. Crucially, it identifies and elaborates on key potential research areas where HCA could serve as a valuable tool or subject of investigation. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to stimulate further exploration of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to exploring its research potential. Key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃Cl₆O | [1] |

| Molecular Weight | 264.75 g/mol | [1] |

| CAS Number | 116-16-5 | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 1.743 g/cm³ at 25 °C | [1] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 204 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| log Pow (Octanol/Water Partition Coefficient) | 2.59 | [3] |

| Vapor Pressure | 0.29 hPa at 20 °C | [4] |

| Flash Point | 113 °C |

Current Synthetic and Industrial Applications

This compound's utility stems from its high reactivity, primarily attributed to the electron-withdrawing nature of the two trichloromethyl groups. It is recognized as an important intermediate in the synthesis of various chemicals.[5][6]

Synthesis of Fluorinated Compounds

A significant industrial application of HCA is as a precursor to hexafluoroacetone, a valuable building block in its own right, particularly in the synthesis of fluorinated polymers and pharmaceuticals.[1]

Preparation of Deuterated Solvents

This compound is a key starting material for the synthesis of deuterated chloroform (CDCl₃), a ubiquitous solvent in NMR spectroscopy.[7] The reaction involves the hydrolysis of HCA with heavy water.

Chlorinating and Trichloroacetylating Agent

Functionally equivalent to trichloroacetyl chloride, HCA serves as a trichloroacetylating agent.[1] It is also employed as a chlorinating agent in various organic transformations.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Patents and chemical suppliers frequently cite this compound as a crucial intermediate in the manufacturing of pharmaceuticals, including antiviral and anti-inflammatory drugs, and a range of agrochemicals.[2][5][8] One specific example is its use as an intermediate in the synthesis of the anesthetic agent Sevoflurane.[9]

Potential Research Areas

The following sections outline promising, yet underexplored, areas of research for this compound.

Medicinal Chemistry and Drug Development

The high reactivity of HCA makes it an intriguing starting point for the synthesis of novel bioactive molecules.

-

Novel Scaffolds for Drug Discovery: The core structure of HCA can be modified to generate a library of new compounds. Its use in [4+3] cycloaddition reactions to form bicyclic ketones opens avenues for creating complex, three-dimensional molecules that are desirable in drug discovery programs.[10]

-

Targeted Warheads for Covalent Inhibitors: The electrophilic nature of the carbonyl carbon in HCA, enhanced by the adjacent trichloromethyl groups, suggests its potential as a reactive moiety for designing covalent inhibitors. Research could focus on incorporating the this compound motif into molecules that target specific enzymes, where the carbonyl group can react with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site.

-

Prodrug Strategies: The reactivity of HCA could be harnessed in the design of prodrugs. A bioactive molecule could be masked with a derivative of HCA, which is then cleaved under specific physiological conditions to release the active drug.

Advanced Synthetic Methodologies

Beyond its established roles, HCA can be explored in more advanced and novel synthetic transformations.

-

Synthesis of Heterocyclic Compounds: The reactivity of the carbonyl group and the potential for elimination of chloroform make HCA a candidate for the synthesis of various heterocyclic systems. Research could explore its reactions with binucleophiles (e.g., diamines, amino alcohols) to construct novel ring systems of potential pharmaceutical or material science interest.

-

Asymmetric Catalysis: Investigating the enantioselective reduction of the carbonyl group in HCA could lead to chiral building blocks for the synthesis of complex molecules. The development of new catalysts for such transformations would be a significant contribution to the field of organic synthesis.

Mechanistic Toxicology

While the acute toxicity of HCA is known, the underlying molecular mechanisms are poorly understood. This knowledge gap presents a significant research opportunity.

-

Induction of Apoptosis and Oxidative Stress: Many chlorinated compounds are known to induce cellular stress. Research should investigate whether HCA can trigger apoptosis and the specific signaling pathways involved (e.g., intrinsic vs. extrinsic pathways). Studies on its ability to generate reactive oxygen species (ROS) and disrupt the cellular redox balance are also warranted. The potential for HCA to cause apoptosis has been suggested for other organochlorine compounds like hexachlorobenzene.[11]

-

Mitochondrial Dysfunction: Mitochondria are key targets for many toxic substances. Investigating the effects of HCA on mitochondrial function, including its impact on the electron transport chain, mitochondrial membrane potential, and ATP synthesis, would provide valuable insights into its mechanism of toxicity.

-

Enzyme Inhibition: The electrophilic nature of HCA suggests it may act as an inhibitor of various enzymes. A broad screening of its inhibitory activity against key enzyme classes (e.g., proteases, dehydrogenases) could reveal specific molecular targets and explain its toxic effects.

Environmental Fate and Bioremediation

The environmental persistence and degradation of HCA are not well-documented.

-

Biodegradation Pathways: Research is needed to identify microorganisms capable of degrading HCA and to elucidate the enzymatic pathways involved. Studies on the biodegradation of other chlorinated aliphatic compounds suggest that both aerobic and anaerobic pathways could be relevant.[3]

-

Abiotic Degradation: Investigating the photodegradation and hydrolysis of HCA under various environmental conditions is crucial to understanding its environmental fate. The high degree of chlorination may make it resistant to simple hydrolysis, but photocatalytic degradation could be a viable pathway.[12][13]

-

Development of Bioremediation Strategies: Based on the findings from biodegradation studies, novel bioremediation strategies could be developed for contaminated sites. This could involve the use of specific microbial consortia or the enhancement of natural attenuation processes.

Experimental Protocols

To facilitate research in the proposed areas, detailed methodologies for key experiments are provided below.

Synthesis of a Bicyclic Ketone via [4+3] Cycloaddition

This protocol is adapted from the literature and demonstrates the use of HCA as a precursor for a tetrachloro-oxyallyl intermediate in a cycloaddition reaction.[10]

Materials:

-

This compound

-

Triethyl phosphite

-

Sodium trifluoroethoxide

-

Trifluoroethanol

-

Furan

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add triethyl phosphite (1 equivalent) dropwise via the dropping funnel.

-

Stir the reaction mixture at -78 °C for 1 hour to form the enol phosphate intermediate.

-

In a separate flask, prepare a solution of sodium trifluoroethoxide in trifluoroethanol.

-

To the enol phosphate solution, add furan (1.5 equivalents).

-

Slowly add the sodium trifluoroethoxide solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,α,α',α'-tetrachloro-substituted bicyclic ketone.

Assessment of Cytotoxicity and Apoptosis Induction

This protocol outlines a general workflow for evaluating the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2 human liver cancer cells).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

96-well and 6-well cell culture plates

Procedure:

MTT Assay for Cytotoxicity:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is below 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of HCA. Include a vehicle control (DMSO only) and a negative control (medium only).

-

Incubate the cells for 24 or 48 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Annexin V/PI Staining for Apoptosis:

-

Seed HepG2 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-